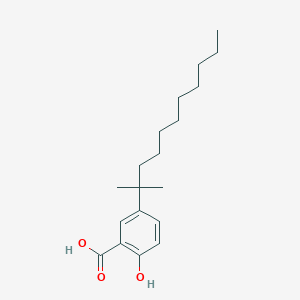
1,2-Dibromodec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromodec-1-ene is an organobromine compound with the molecular formula C10H18Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound features a double bond between the first and second carbon atoms, with bromine atoms attached to the first and second carbon atoms. This structure makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromodec-1-ene can be synthesized through the bromination of dec-1-ene. The reaction typically involves the addition of bromine (Br2) to dec-1-ene in an inert solvent like dichloromethane at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of dec-1-ene and bromine into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromodec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of dec-1-ene-1,2-diol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dec-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium hydroxide, sodium ethoxide.
Electrophiles: Hydrogen halides, halogens.
Major Products:
Dec-1-ene-1,2-diol: Formed through nucleophilic substitution.
Dec-1-yne: Formed through elimination reactions.
Applications De Recherche Scientifique
1,2-Dibromodec-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its reactivity.
Mécanisme D'action
The mechanism of action of 1,2-Dibromodec-1-ene involves its ability to act as an electrophile in chemical reactions. The bromine atoms attached to the carbon atoms make the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.
1,2-Dibromopropane: Another similar compound with a three-carbon chain.
Uniqueness: 1,2-Dibromodec-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dibromoalkenes. This makes it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
142799-51-7 |
|---|---|
Formule moléculaire |
C10H18Br2 |
Poids moléculaire |
298.06 g/mol |
Nom IUPAC |
1,2-dibromodec-1-ene |
InChI |
InChI=1S/C10H18Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h9H,2-8H2,1H3 |
Clé InChI |
HFGMGHZUPMOKEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
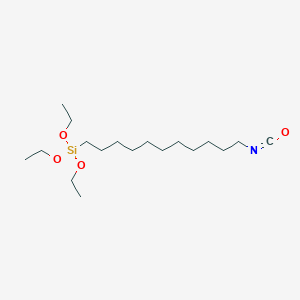
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
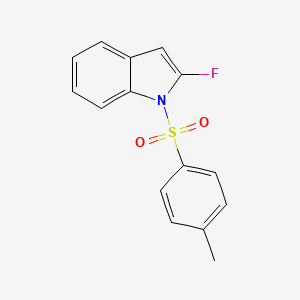

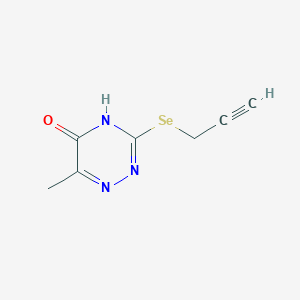
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
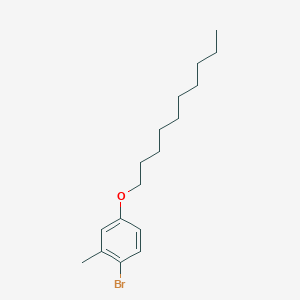

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
